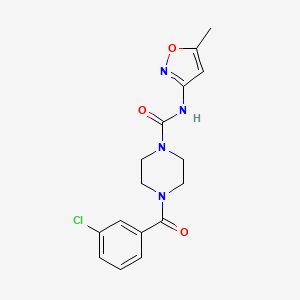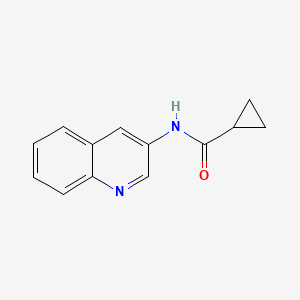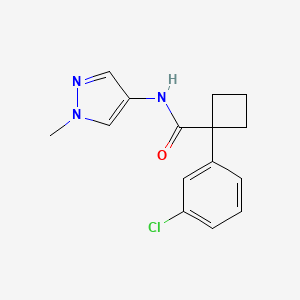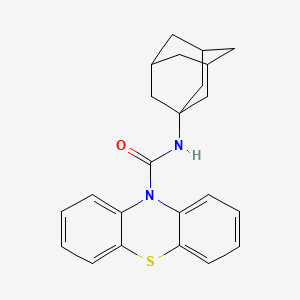
4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBP and is a piperazine derivative. CBP has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of CBP involves its interaction with the DNA of cells. CBP binds to the minor groove of DNA and induces structural changes that can lead to DNA damage and cell death. This mechanism of action is similar to other DNA-binding compounds such as anthracyclines and platinum-based drugs.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects. Studies have shown that CBP can inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. CBP has also been shown to induce oxidative stress, which can further contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CBP for laboratory experiments is its selectivity for cancer cells. CBP has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to other anti-cancer agents. However, one limitation is the lack of clinical data on CBP, which makes it difficult to determine its efficacy and safety in human patients.
Zukünftige Richtungen
There are several potential future directions for research on CBP. One area of interest is the development of CBP derivatives with improved selectivity and potency. Another potential direction is the investigation of CBP's effects on different types of cancer and its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of CBP in human patients.
Synthesemethoden
The synthesis of CBP involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-amine to form 3-chlorobenzoyl-5-methyl-1,2-oxazole-3-amine. This intermediate is then reacted with piperazine-1-carboxylic acid to produce CBP.
Wissenschaftliche Forschungsanwendungen
CBP has been studied for its potential therapeutic applications in various fields of science. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that CBP can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-11-9-14(19-24-11)18-16(23)21-7-5-20(6-8-21)15(22)12-3-2-4-13(17)10-12/h2-4,9-10H,5-8H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJXZONYXWRHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)







![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)

![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)